Scaffold Utility: 4-(1H-imidazol-1-ylmethyl)aniline as a Fragment in H3 Receptor Antagonist Design
In the context of designing histamine H3 receptor antagonists, the 4-(1H-imidazol-4-ylmethyl)aniline scaffold serves as a critical core for ligand development. While this specific derivative is a fragment, it establishes the structural blueprint from which more potent ligands are derived. The quantitative data below demonstrates the binding affinity achieved for a closely related 4-benzyl-1H-imidazole derivative, highlighting the potential of this pharmacophore when properly elaborated [1].
| Evidence Dimension | Binding Affinity (Ki) for Human Histamine H3 Receptor |
|---|---|
| Target Compound Data | N/A (Target compound is the parent fragment, not the final ligand). |
| Comparator Or Baseline | 4-(1H-imidazol-4-ylmethyl)aniline (parent fragment) derivative. The elaborated analog '4-Benzyl-1H-imidazole derivative, 25' has a Ki = 257 nM. |
| Quantified Difference | The fragment is a starting point for synthesis; optimized derivatives achieve nanomolar binding affinity. |
| Conditions | Ligand displacement assays on CHO cell membranes expressing hH3R at pH 7.4 and 25°C. |
Why This Matters
This confirms the relevance of this specific scaffold in drug discovery for generating potent, target-specific ligands, providing a validated starting point for medicinal chemistry campaigns.
- [1] BindingDB. BDBM22547: 4-(1H-imidazol-4-ylmethyl)aniline::4-Benzyl-1H-imidazole derivative, 25. Affinity Data Ki: 257nM. View Source
